![molecular formula C18H17IN2O3 B267297 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267297.png)
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.
作用機序
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activity of Aurora A kinase by binding to the ATP binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell division. By inhibiting Aurora A kinase, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have minimal toxicity in normal cells, which is a desirable property for cancer therapies.
実験室実験の利点と制限
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been shown to have good bioavailability in animal models. However, there are also limitations to using 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its pharmacokinetics and toxicity. In addition, 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is specific to Aurora A kinase, which may limit its usefulness in certain types of cancer.
将来の方向性
There are several future directions for research on 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. Preclinical studies have shown that 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has synergistic effects when used in combination with other cancer therapies, and this approach may improve the efficacy of 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide as a cancer therapy. Another area of interest is the development of biomarkers that can predict which patients are likely to respond to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. This would allow for more personalized cancer therapies and could improve patient outcomes. Finally, there is interest in developing second-generation Aurora A kinase inhibitors that have improved pharmacokinetics and toxicity profiles compared to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.
合成法
The synthesis of 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 2-iodobenzoic acid with 3-(4-morpholinylcarbonyl)aniline to form 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. This intermediate is then converted to 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide through a series of reactions involving various reagents and solvents.
科学的研究の応用
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been the subject of numerous preclinical studies investigating its potential as a cancer therapy. These studies have shown that 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the growth of tumor cells in vitro and in vivo, and that it has synergistic effects when used in combination with other cancer therapies. 2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapies.
特性
製品名 |
2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide |
|---|---|
分子式 |
C18H17IN2O3 |
分子量 |
436.2 g/mol |
IUPAC名 |
2-iodo-N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17IN2O3/c19-16-7-2-1-6-15(16)17(22)20-14-5-3-4-13(12-14)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22) |
InChIキー |
HDHFQLIZLOYEDQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I |
正規SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



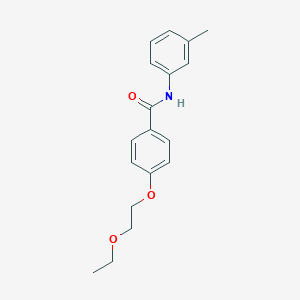
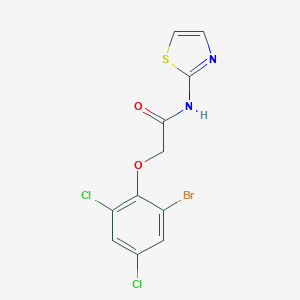
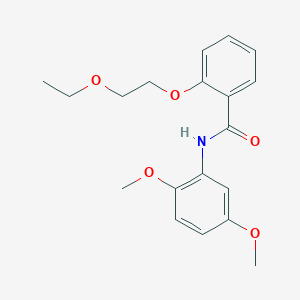
![N-[2-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B267217.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
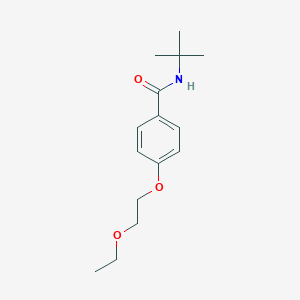
![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
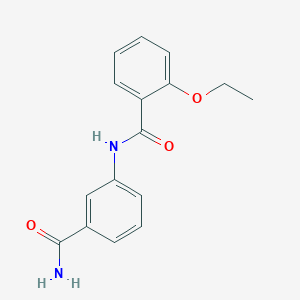
![3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)
![3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B267239.png)
![N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267240.png)
![4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide](/img/structure/B267244.png)
![N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)